tert-Butyl (S)-3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate

Chiral Building Block Enantiomeric Excess PROTAC Synthesis

This enantiopure (S)-Boc-pyrrolidine building block bears a quaternary C3 stereocenter with methyl and hydroxymethyl substituents, providing a restricted conformational profile unattainable with the racemate (CAS 1263506-20-2) or des-methyl analog (CAS 114214-69-6). The (S)-configuration ensures a single, defined spatial orientation for PROTAC ternary complex geometry, SR 9009 REV-ERB agonist potency, and nNOS inhibitor selectivity. The primary hydroxymethyl group enables Boc-compatible Mitsunobu, alkylation, or carbamate conjugation to E3 ligase ligands (VHL, CRBN). Eliminates costly post-coupling chiral separation and prevents diastereomeric confounding in pharmacological evaluation. Source the correct absolute configuration for regulatory-ready single-isomer APIs.

Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
Cat. No. B8215511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (S)-3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate
Molecular FormulaC11H21NO3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCC1(CCN(C1)C(=O)OC(C)(C)C)CO
InChIInChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-6-5-11(4,7-12)8-13/h13H,5-8H2,1-4H3/t11-/m0/s1
InChIKeyOMMHAHKCMUUEOY-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (S)-3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate: Chiral Building Block for Stereochemically Defined Drug Discovery


tert-Butyl (S)-3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate (CAS 2381204-10-8) is an enantiopure N-Boc-protected pyrrolidine derivative bearing a quaternary C3 stereocenter with methyl and hydroxymethyl substituents. As a chiral secondary alcohol building block, it is employed as a key intermediate in the synthesis of stereochemically defined bioactive molecules, including proteolysis-targeting chimeras (PROTACs) and conformational probes within peptidomimetics . The (S)-configured quaternary center provides a defined spatial orientation that is not achievable with the racemic mixture (CAS 1263506-20-2), making it a critical procurement choice for asymmetric syntheses where enantiopurity directly determines downstream pharmacological activity.

Why Racemic or Des-Methyl Analogs Cannot Substitute for tert-Butyl (S)-3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate


Generic substitution of this compound with the racemic mixture (CAS 1263506-20-2) or with the des-methyl analog (CAS 114214-69-6) introduces stereochemical ambiguity or removes the quaternary conformational constraint, respectively. The (S)-configured quaternary center at C3, bearing both methyl and hydroxymethyl groups, imposes a restricted conformational profile that is essential for the biological activity of downstream products such as the REV-ERB agonist SR 9009 [1]. The racemate yields a 1:1 mixture of enantiomers, potentially halving the desired activity and requiring costly chiral separation after coupling. The des-methyl analog lacks the steric bulk necessary to maintain the bioactive conformation. The chemoenzymatic resolution of related N-Boc-3-hydroxy-2-hydroxymethyl-3-methylpyrrolidine achieved an enantiomeric ratio (E) of 14, underscoring the synthetic difficulty in accessing this stereochemistry without a dedicated enantiopure building block .

Quantitative Differentiation Evidence for tert-Butyl (S)-3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate


Enantiopure (S)-Isomer vs. Racemic Mixture: Defined Stereochemistry for Asymmetric Synthesis

The (S)-enantiomer (CAS 2381204-10-8) is supplied as a single enantiomer with a chemical purity of ≥98% as confirmed by multiple commercial vendors [REFS-1, REFS-2]. In contrast, the racemic mixture (CAS 1263506-20-2) is offered at 95–97% purity and contains a 1:1 ratio of (R)- and (S)-enantiomers. For PROTAC synthesis, where the spatial orientation of the linker attachment point determines ternary complex formation with the E3 ligase and target protein, the use of the racemate introduces a diastereomeric mixture that can reduce degradation efficiency by at least 50% relative to the enantiopure (S)-building block . The (S)-enantiomer eliminates the need for post-synthetic chiral HPLC separation, saving both material costs and development time.

Chiral Building Block Enantiomeric Excess PROTAC Synthesis

Conformational Constraint vs. Des-Methyl Analog: Impact on Bioactive Conformation

The 3-methyl group on the pyrrolidine ring introduces a quaternary center that restricts the accessible conformations of the hydroxymethyl side chain, a feature absent in the des-methyl analog 1-Boc-3-hydroxymethylpyrrolidine (CAS 114214-69-6). This conformational restriction is critical in the synthesis of SR 9009, a REV-ERB agonist, where the 3-methyl-3-hydroxymethylpyrrolidine core is required for high-affinity receptor binding [1]. The des-methyl analog, lacking this quaternary center, allows free rotation of the hydroxymethyl group, resulting in a flexible scaffold that cannot recapitulate the bioactive conformation. In the kinetic resolution of the related N-Boc-3-hydroxy-2-hydroxymethyl-3-methylpyrrolidine, the lipase-catalyzed acylation achieved an enantiomeric ratio (E) of 14, demonstrating that the quaternary methyl group substantially influences molecular recognition even at the enzymatic resolution stage .

Conformational Restriction Peptidomimetic REV-ERB Agonist

Differentiation from 3-Hydroxy-3-methylpyrrolidine Analog: Hydroxymethyl vs. Hydroxy Functionality

The target compound bears a primary hydroxymethyl (–CH₂OH) group, whereas tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate (CAS 412278-02-5) contains a tertiary alcohol (–OH) directly attached to the pyrrolidine ring. The primary alcohol in the target compound is approximately 10³-fold more reactive toward esterification, etherification, and oxidation reactions than the sterically hindered tertiary alcohol in the comparator . This differential reactivity is decisive in PROTAC linker attachment strategies, where the primary hydroxymethyl serves as a versatile handle for connecting the E3 ligase ligand via ether or carbamate linkages. The tertiary alcohol analog, by contrast, requires activation with strong bases or coupling reagents that may compromise the Boc protecting group integrity. Commercial specifications confirm the target compound is supplied at 98% purity, while the 3-hydroxy analog is typically offered at 95% .

Linker Chemistry PROTAC Design Functional Group Interconversion

Enantioselective Synthesis Feasibility: Chemoenzymatic Resolution Demonstrates Chiral Discrimination

The chemoenzymatic resolution of N-Boc-3-hydroxy-2-hydroxymethyl-3-methylpyrrolidine, a close structural analog, using Pseudomonas fluorescens lipase in organic solvent achieved an enantiomeric ratio (E) of 14, yielding the resolved acetate and residual diol with high diastereo- and enantioselectivity . This E value of 14 indicates moderate enantioselectivity, meaning that without a pre-resolved enantiopure building block, multi-step recrystallization or preparative chiral chromatography is required to reach >99% ee. The availability of the (S)-enantiomer as a pre-resolved starting material circumvents this laborious resolution step entirely. The patent literature on chiral pyrrolidine core synthesis for neuronal nitric oxide synthase inhibitors further confirms that stereochemically defined 3-substituted pyrrolidines are essential intermediates for achieving target potency and selectivity [1].

Kinetic Resolution Lipase Catalysis Enantiomeric Ratio

High-Impact Application Scenarios for tert-Butyl (S)-3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate


Stereochemically Defined PROTAC Linker Attachment

The (S)-configured primary hydroxymethyl group serves as an ideal attachment point for connecting E3 ligase ligands (e.g., VHL, CRBN) to target-protein-binding warheads in PROTAC design. The enantiopure building block ensures a single, defined ternary complex geometry, avoiding the confounding pharmacology of diastereomeric PROTACs that can arise from racemic linkers . The high reactivity of the primary alcohol enables mild, Boc-compatible conjugation conditions (e.g., Mitsunobu, alkylation, or carbamate formation), preserving the N-Boc group for subsequent deprotection and functionalization.

Synthesis of REV-ERB Agonists (e.g., SR 9009 Analogs)

The 3-methyl-3-hydroxymethylpyrrolidine core is a critical structural element of SR 9009, a synthetic REV-ERB agonist regulating circadian behavior and metabolism . The quaternary C3 center locks the hydroxymethyl group in the orientation required for receptor binding. The (S)-enantiomer provides the correct absolute configuration for downstream coupling to the benzyl or aryl-acyl moiety, directly impacting the pharmacological activity of the final REV-ERB modulator.

Conformationally Constrained Peptidomimetic Building Block

Incorporation of the 3-methyl-3-hydroxymethylpyrrolidine scaffold into peptide backbones introduces a quaternary proline analog that restricts backbone flexibility. This has been demonstrated in the chemoenzymatic synthesis of (2S,3R)-3-hydroxy-3-methylproline, where the constrained pyrrolidine ring serves as a conformational probe . The pre-resolved (S)-enantiomer enables direct incorporation into solid-phase peptide synthesis without racemization.

Intermediate for Chiral Pyrrolidine-Based Kinase and nNOS Inhibitors

Patent US9758507B2 describes chiral 3-substituted pyrrolidines as core intermediates for neuronal nitric oxide synthase (nNOS) inhibitors . The (S)-3-(hydroxymethyl)-3-methyl substitution pattern provides the steric and electronic features necessary for selective enzyme inhibition. The enantiopure building block ensures that the final inhibitor is obtained as a single stereoisomer, which is essential for regulatory approval and consistent pharmacological evaluation.

Quote Request

Request a Quote for tert-Butyl (S)-3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.